molecular formula C8H7ClO2 B1360013 Chloromethyl benzoate CAS No. 5335-05-7

Chloromethyl benzoate

Cat. No. B1360013
CAS RN: 5335-05-7
M. Wt: 170.59 g/mol
InChI Key: BOXZXICVMMSYPE-UHFFFAOYSA-N
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Scientific Research Applications

Environmental Impact and Biodegradation

Chloromethyl benzoate and related chlorinated benzoates have significant environmental relevance. Their degradation is crucial for environmental health. Chlorinated benzoates are subject to anaerobic degradation where they are used as electron acceptors by certain anaerobic bacteria. This degradation process is vital for reducing environmental pollution and is used by bacteria for growth. The change of Gibbs energy of the reduction reaction of chlorinated benzoates, including chloromethyl benzoate, can be predicted using quantum chemistry calculations, which is important for understanding their environmental impact (Tang, Wang, & Zhou, 2010).

Industrial and Chemical Synthesis

Chloromethyl benzoate is used in various chemical syntheses. For instance, it is involved in the synthesis of compounds like benzyl 4-hydroxy benzoate using microwave irradiation, which is a significant method in the field of chemical engineering (Ding Man-hua, 2005). Moreover, chloromethyl benzoate is utilized in photolysis reactions for the formation of benzyl benzoates, an important reaction in organic chemistry (Amiri-Attou, Terme, Médebielle, & Vanelle, 2008).

Biomedical Research

While direct applications of chloromethyl benzoate in biomedical research are limited, its derivatives and related compounds are often studied. For example, sodium benzoate, a related compound, has been studied for its potential use in treating schizophrenia (Lane et al., 2013). Additionally, the antibacterial activity of acidified sodium benzoate against various pathogens has been investigated, which is relevant for food preservation and safety (Chen & Zhong, 2018).

Safety And Hazards

Chloromethyl benzoate is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled910.


properties

IUPAC Name

chloromethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXZXICVMMSYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967975
Record name Chloromethyl benzoate
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl benzoate

CAS RN

5335-05-7
Record name Methanol, 1-chloro-, 1-benzoate
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Record name Chloromethyl benzoate
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Record name 5335-05-7
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Record name Chloromethyl benzoate
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Record name Chloromethyl benzoate
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Record name CHLOROMETHYL BENZOATE
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Synthesis routes and methods I

Procedure details

1-acetoxy-1-bromoacetone was extremely difficult or impossible to make by the standard preparation of 1-acyloxyalkyl bromide compounds, since the standard route would require preparation of pure anhydrous pyruvaldehyde, CH3COCHO, to be reacted with acetyl bromide. Anhydrous pyruvaldehyde is extremely hygroscopic, unstable, and prone to polymerization. All the above preparations of 1-acyloxyalkyl halides carried out with trimethylsilyl bromide and a catalytic quantity of anhydrous zinc chloride at room temperature overnight; if the starting 1,1-diester was solid, a chlorinated solvent (CH2Cl2, CHCl3, or CCl4) was added to make a homogeneous reaction mixture. Products were characterized by boiling point, NMR, and halide titration. Different Lewis acids were tested in the case of methylene dibenzoate. ZnCl2, ZnI2, ZrCl4, and SnCl4 all proved effective, AlCl3 less so. BF3.Et2O and Cu2Br2 were ineffective. 1-acyloxyalkyl chlorides can also be obtained by this general procedure, though more vigorous conditions are required and lower yields result. Thus C6H5COOCH2OCOC6H5 and Me3SiCl reacted in CCl4 with AlCl3 catalysis at 100° (sealed vessel) for 60 hrs. and gave a 35% yield of C6H5COOCH2Cl.
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35%

Synthesis routes and methods II

Procedure details

Para-formaldehyde (4.5 g) and zinc chloride (catalytic amount) were mixed together at 0° C. Benzoyl chloride (0.142 mole, 20 g) was added dropwise over 1 hour. The reaction was warmed to ambient temperature, then was heated to 55° C. for 10 hours. The progress of the reaction was followed by TLC (silica gel, 5/95, ethyl acetate/hexane). Since the starting material was still seen, an additional 1 g para-formaldehyde was added. The reaction was continued stirring at 55° C. for an additional 10 hours, cooled and flash chromatographed on 500 g silica gel, eluting with a solvent mixture of 2% ethyl acetate and 98% hexane. The solvent was evaporated in vacuo. Since the product had a low boiling point, the rotovapor bath temperature was not above 35° C. The desired product, 11.82 g (49%) was obtained as clear oil. MS (ES+): m/e 171 (M+H).
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Synthesis routes and methods III

Procedure details

By the procedure of Preparation 10, sodium benzoate (29.97 g, 208 mmol) was converted to crude title product, a thick oil which solidified upon standing at room temperature. TLC of this solid (3:2 hexane:methylene chloride, visualization by UV light) showed two contiguous spots (Rf 0.65, 0.75) and a large baseline spot. The solid was treated with generous amounts of hexane and filtered. TLC of the filtrate showed only less polar products; TLC of the solid only baseline salts. The filtrate was concentrated in vacuo to a yellow oil and chromatographed on silica (3:2 hexane:methylene chloride). Fractions containing the least polar (Rf 0.75) spot were combined and concentrated, affording 4.29 g (25.2 mmol, 12.0%) chloromethyl benzoate as a pale yellow oil: 1H NMR (CDCl3) delta 5.95 (s, 2H), 7.15-7.61 (m, 3H), 7.85-8.18 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
357
Citations
BK Chen - Journal of the Chinese Institute of Chemical Engineers, 2004 - airitilibrary.com
Various free radical initiators, benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), and UV light (315-400nm) were used to study the optimum conditions for obtaining methyl 2-(…
Number of citations: 3 www.airitilibrary.com
YN Barantsevich, LS Bresler, YI Rabinerzon… - Polymer Science …, 1978 - Elsevier
… benzyl chloride and methyl-p-chloromethyl benzoate, which are structurally similar to the encl … the non-utilization of the p-chloromethyl benzoate groups in the presence of oxypropylene …
Number of citations: 1 www.sciencedirect.com
T Takada, Y Nishioka, T Baba - C, 2017 - mdpi.com
In order to develop a novel technique for the fabrication of hybrid materials containing polymers and nanocarbons, we examined the surface modification of pristine multi-walled carbon …
Number of citations: 5 www.mdpi.com
VE Kalugin, AM Shestopalov - Tetrahedron letters, 2011 - Elsevier
A convenient method for the preparation of benzofuro[3,2-c]isoquinoline derivatives is described. The condensation reaction of methyl 2-(chloromethyl)-benzoate with substituted …
Number of citations: 27 www.sciencedirect.com
LH Ulich, R Adams - Journal of the American Chemical Society, 1921 - ACS Publications
… (60% yield) of chloromethyl benzoate,bp 114115 at 8 mm. … of chloromethyl benzoate was dissolved in 100 cc. … of chloromethyl benzoate, dissolved in 75 cc. of dry ether was treated with …
Number of citations: 118 pubs.acs.org
EH Vickery, LF Pahler… - The Journal of Organic …, 1979 - ACS Publications
… The 3-chloromethyl benzoate was prepared from 3-chlorobenzoic acid (Aldrich Chemical Co.) by esterification with CH3OH-concentrated H2S04. Tetrakis(triphenylphosphine)palladium…
Number of citations: 246 pubs.acs.org
JR Dalton, SL Regen - The Journal of Organic Chemistry, 1979 - ACS Publications
… The 3-chloromethyl benzoate was prepared from 3-chlorobenzoic acid (Aldrich Chemical Co.) by esterification with CH3OH-concentrated H2S04. Tetrakis(triphenylphosphine)palladium…
Number of citations: 97 pubs.acs.org
IR Knyazeva, VV Syakaev, OA Lodochnikova… - Mendeleev …, 2019 - Elsevier
New calix[4]resorcinols containing four organochlorine moieties have been synthesized in high yields via one-step condensation of resorcinol, 2-methylresorcinol or pyrogallol with 4′-…
Number of citations: 5 www.sciencedirect.com
J Cai, W Zhou, J Chen, M Sun, M Ji - Journal of Chemical Crystallography, 2009 - Springer
… Isosteviol derivative: benzoyloxymethyl (4α,8β,13β)-13-methyl-16-oxo-17-norkauran-18-carbonate ester was synthesized by esterification of isosteviol with chloromethyl benzoate and …
Number of citations: 12 link.springer.com
HJ Park, NJ Park, KI Lee - The Korean Journal of Pesticide …, 2005 - koreascience.kr
… , we found that tbutyl 4-chloromethyl benzoate (3) could be … , providing the desired tbutyl 4-chloromethyl benzoate (3) in 84% … butyl 4-chloromethyl benzoate without any sideproduct, and …
Number of citations: 4 koreascience.kr

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